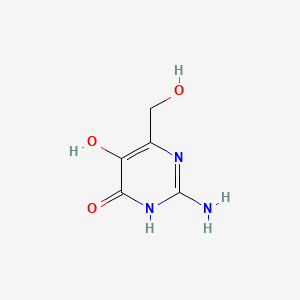
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one, also known as AHMP, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses unique chemical properties that make it a promising candidate for use in synthesis, scientific research, and medical applications. In
Mecanismo De Acción
The mechanism of action of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one involves its ability to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress in cells. This compound also has the ability to chelate metal ions, which can prevent the formation of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has a range of biochemical and physiological effects. This compound has been shown to reduce lipid peroxidation, increase antioxidant enzyme activity, and improve mitochondrial function. 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has also been shown to reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one is its stability, which makes it a suitable compound for use in lab experiments. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one. One direction is to explore its potential use as a therapeutic agent for the treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to investigate its potential use as a chelating agent in the treatment of heavy metal poisoning. Additionally, further research is needed to explore the mechanisms of action of this compound and to optimize its synthesis method for improved yield and solubility.
Métodos De Síntesis
The synthesis of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one can be achieved through various methods, including the reaction of 2,4,6-trihydroxypyrimidine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with paraformaldehyde in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have antioxidant properties, which make it a promising candidate for use in the treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Propiedades
IUPAC Name |
2-amino-5-hydroxy-4-(hydroxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(10)4(11)8-5/h9-10H,1H2,(H3,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQZHQFUKUXMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=N1)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)
![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)


![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)



![2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B571262.png)